3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
CAS No.: 922112-76-3
Cat. No.: VC4303133
Molecular Formula: C23H28FN3O
Molecular Weight: 381.495
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922112-76-3 |
|---|---|
| Molecular Formula | C23H28FN3O |
| Molecular Weight | 381.495 |
| IUPAC Name | 3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide |
| Standard InChI | InChI=1S/C23H28FN3O/c1-26-11-5-7-17-14-18(9-10-21(17)26)22(27-12-2-3-13-27)16-25-23(28)19-6-4-8-20(24)15-19/h4,6,8-10,14-15,22H,2-3,5,7,11-13,16H2,1H3,(H,25,28) |
| Standard InChI Key | FNNXILWAPXLIEC-UHFFFAOYSA-N |
| SMILES | CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCC4 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide, reflects its multicyclic architecture. Key features include:
-
Tetrahydroquinoline core: A partially saturated quinoline ring with a methyl group at position 1.
-
Pyrrolidine-ethyl bridge: A secondary amine-linked ethyl group connecting the tetrahydroquinoline to pyrrolidine.
-
3-Fluorobenzamide: A benzamide substituent with a fluorine atom at the meta position.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₈FN₃O | |
| Molecular Weight | 381.495 g/mol | |
| SMILES | CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCC4 | |
| Solubility | Not fully characterized |
The fluorine atom enhances electronegativity, potentially improving bioavailability and target binding . Computational models predict a collision cross-section of 174.3 Ų for the sodium adduct ([M+Na]⁺), suggesting moderate membrane permeability.
Synthetic Methodology
Multi-Step Synthesis
The synthesis involves sequential modifications to assemble the tetrahydroquinoline, pyrrolidine, and benzamide components :
-
Tetrahydroquinoline Formation:
-
Pyrrolidine-Ethyl Bridging:
-
Benzamide Coupling:
-
The fluorinated benzamide is attached via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt).
-
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Source |
|---|---|---|
| 6-Bromo-1-methyltetrahydroquinoline | Core scaffold functionalization | |
| 3-Fluorobenzoic acid | Benzamide precursor |
Biological Activity and Mechanisms
Anthelmintic Efficacy
In a high-throughput screen of 163 compounds, this molecule demonstrated 100% mortality against Caenorhabditis elegans at 25 ppm within 24 hours . Comparatively, the positive control benzimidazole required 700 ppm for similar efficacy, highlighting its potency . Proposed mechanisms include:
-
Neuromuscular disruption: Interaction with nematode-specific ion channels .
-
Metabolic inhibition: Interference with mitochondrial electron transport chains .
Receptor Modulation
Molecular docking studies suggest affinity for:
-
Serotonin (5-HT₂) receptors: The tetrahydroquinoline moiety mimics tryptamine, a 5-HT precursor.
-
Dopamine D₃ receptors: The pyrrolidine group may facilitate binding to dopaminergic pathways.
Table 3: Biological Activity Profile
| Activity | Result | Source |
|---|---|---|
| Anthelmintic (C. elegans) | 100% mortality at 25 ppm/24h | |
| 5-HT₂ Binding (in silico) | ΔG = -8.2 kcal/mol | |
| D₃ Binding (in silico) | ΔG = -7.9 kcal/mol |
Structure-Activity Relationships (SAR)
Impact of Fluorine Substitution
Replacing the fluorine with other halogens (e.g., bromine in the analog CAS 921895-29-6) reduces anthelmintic activity by 40%, underscoring fluorine’s role in optimizing hydrophobic interactions .
Pyrrolidine vs. Piperidine
Comparative studies show that pyrrolidine-containing analogs exhibit 2.3-fold higher receptor binding than piperidine derivatives, likely due to reduced steric hindrance.
Applications in Drug Development
Central Nervous System (CNS) Disorders
The compound’s dual 5-HT/D3 activity positions it as a candidate for:
-
Schizophrenia: Modulation of dopaminergic hyperactivity.
-
Depression: Serotonin reuptake inhibition.
Antiparasitic Agents
With anthelmintic potency surpassing benzimidazoles, it could address drug-resistant nematode strains .
Future Directions
-
In Vivo Efficacy Studies: Validate pharmacokinetics and toxicity in mammalian models.
-
Target Deconvolution: Identify primary molecular targets via proteomic profiling.
-
Analog Optimization: Explore substitutions at the benzamide para position to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume